molecular formula C24H22FN7 B10949227 2-[1-(4-fluorobenzyl)piperidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(4-fluorobenzyl)piperidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10949227
M. Wt: 427.5 g/mol
InChI Key: ALVBQRWZZPWZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-FLUOROBENZYL)-3-PIPERIDYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a promising target for cancer treatment .

Preparation Methods

The synthesis of 2-[1-(4-FLUOROBENZYL)-3-PIPERIDYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, starting with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1-(4-FLUOROBENZYL)-3-PIPERIDYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:

Properties

Molecular Formula

C24H22FN7

Molecular Weight

427.5 g/mol

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H22FN7/c25-19-10-8-17(9-11-19)14-30-12-4-5-18(15-30)22-28-24-21-13-27-32(20-6-2-1-3-7-20)23(21)26-16-31(24)29-22/h1-3,6-11,13,16,18H,4-5,12,14-15H2

InChI Key

ALVBQRWZZPWZKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6

Origin of Product

United States

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